7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives with potentially different properties and activities.
Scientific Research Applications
7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse pharmacological activities .
Research has demonstrated its potential as an antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor agent . These properties make it a candidate for the development of new drugs and treatments for various diseases. Additionally, its unique structure and reactivity make it useful in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes, receptors, and other biomolecules .
For example, it may act as an inhibitor of certain enzymes involved in oxidative stress, inflammation, or cell proliferation. By modulating these pathways, the compound can exert its pharmacological effects, such as reducing inflammation, inhibiting microbial growth, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine can be compared to other similar compounds within the thiazolo[4,5-b]pyridine class. Similar compounds include other thiazolo[4,5-b]pyridine derivatives with different substituents on the thiazole or pyridine rings .
What sets this compound apart is its unique difluoromethyl and methyl substituents, which may confer distinct pharmacological properties and reactivity. These differences can influence the compound’s biological activity, making it a unique and valuable subject for further research and development.
Properties
Molecular Formula |
C8H7F2N3S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H7F2N3S/c1-3-2-4(6(9)10)5-7(12-3)13-8(11)14-5/h2,6H,1H3,(H2,11,12,13) |
InChI Key |
MUJZNJCZOVKOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)N)C(F)F |
Origin of Product |
United States |
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